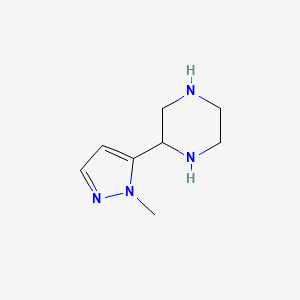
3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a dimethylpropan-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency compared to traditional batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitrated or sulfonated derivatives of the compound.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, in the context of its antiparasitic activity, the compound has been shown to inhibit key enzymes in the metabolic pathways of parasites, such as Trypanosoma cruzi . This inhibition disrupts the parasite’s ability to proliferate and survive, leading to its eventual death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl group but different functional groups and applications.
Spirodiclofen: An acaricide with a dichlorophenyl group used in agriculture.
Dichlorobenzyl alcohol: An antiseptic with local anesthetic properties.
Uniqueness
3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features and the presence of the dimethylpropan-1-amine group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15Cl2N |
|---|---|
Poids moléculaire |
232.15 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-11(2,7-14)6-8-3-4-9(12)5-10(8)13/h3-5H,6-7,14H2,1-2H3 |
Clé InChI |
DVKDDNHDIMJTDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=C(C=C1)Cl)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


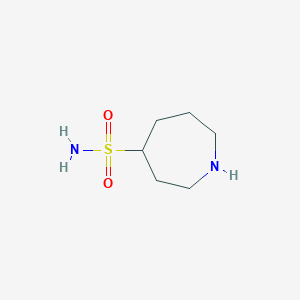
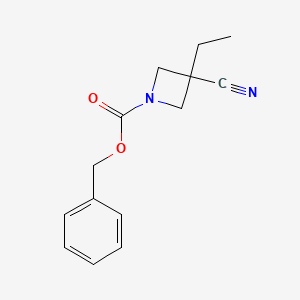
amine hydrochloride](/img/structure/B13512604.png)
![rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo](/img/structure/B13512608.png)
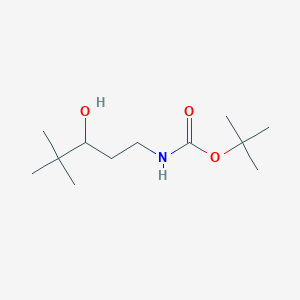
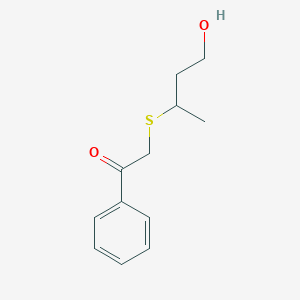
![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
![[(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)
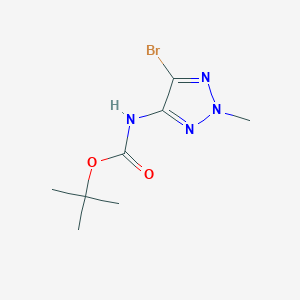
![Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13512664.png)
